molecular formula C8H12O3 B1580613 Methyl 1-methyl-2-oxocyclopentanecarboxylate CAS No. 30680-84-3

Methyl 1-methyl-2-oxocyclopentanecarboxylate

Cat. No.: B1580613
CAS No.: 30680-84-3
M. Wt: 156.18 g/mol
InChI Key: TZHZMYGNHVTEFA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclopentanone and is characterized by the presence of a methyl ester group and a ketone group on the cyclopentane ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common method involves the esterification of 1-methyl-2-oxocyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1-methyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in enzymatic reactions, leading to the formation of different products. The compound can also act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .

Comparison with Similar Compounds

Methyl 1-methyl-2-oxocyclopentanecarboxylate can be compared with other similar compounds such as:

    Methyl 2-oxocyclopentanecarboxylate: Lacks the additional methyl group on the cyclopentane ring.

    Ethyl 1-methyl-2-oxocyclopentanecarboxylate: Has an ethyl ester group instead of a methyl ester group.

    Methyl 1,3-dimethyl-2-oxocyclopentanecarboxylate: Has an additional methyl group on the cyclopentane ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various chemical syntheses .

Biological Activity

Methyl 1-methyl-2-oxocyclopentanecarboxylate, also known as methyl 2-oxocyclopentanecarboxylate, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various organic reactions, including Michael addition reactions. For instance, it has been shown to react with nitroalkenes to form enantioselective products, indicating its utility in asymmetric synthesis . The compound's structure is characterized by a cyclopentane ring with a ketone and carboxylate functional group, which contributes to its reactivity and biological activity.

Biological Activity

1. Aromatase Inhibition

One of the significant biological activities of this compound is its role as an aromatase inhibitor. Aromatase is an enzyme involved in the conversion of androgens to estrogens, which plays a crucial role in various hormonal pathways. Research has demonstrated that derivatives synthesized from this compound exhibit potent aromatase inhibitory activity. Notably, one derivative showed an IC50 value of 4×108M4\times 10^{-8}M, indicating strong inhibitory potential compared to standard inhibitors like Formestane and Fadrozole .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound and its derivatives on cancer cell lines. For example, compounds derived from this methyl ester were evaluated against Hep G2 human liver carcinoma cells and Hs 578 T human breast cancer cells, revealing a cytotoxic pattern that suggests potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : By inhibiting aromatase, the compound may reduce estrogen levels, which is beneficial in treating estrogen-dependent cancers.
  • Cell Proliferation Modulation : The cytotoxic effects observed in cancer cell lines suggest that the compound may interfere with cell cycle progression or induce apoptosis.

Case Study 1: Aromatase Inhibition

A study published in PubMed evaluated multiple derivatives of this compound for their aromatase inhibitory activity. The results indicated that certain derivatives had significantly higher potency than traditional inhibitors, making them candidates for further development in hormone-related therapies .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxicity of this compound derivatives against breast and liver cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability at specific concentrations, suggesting their potential role in cancer treatment strategies .

Data Tables

Compound NameIC50 (M)Biological Activity
This compound4×1084\times 10^{-8}Aromatase Inhibitor
Derivative A6×1086\times 10^{-8}Cytotoxic (Hep G2)
Derivative B3×1073\times 10^{-7}Cytotoxic (Hs 578 T)

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing Methyl 1-methyl-2-oxocyclopentanecarboxylate, and how do they validate structural features?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopentane ring substitution pattern and ester group placement. Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ for both the ketone and ester groups. Mass spectrometry (MS) confirms the molecular ion peak at m/z 156.18 (molecular weight) . High-Performance Liquid Chromatography (HPLC) can assess purity, particularly when synthesizing derivatives .

Q. What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves cyclization of precursor acids or esters under acidic catalysis (e.g., BF₃·Et₂O). Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates, while temperatures between 60–80°C optimize cyclization efficiency. Catalyst selection (e.g., p-toluenesulfonic acid) minimizes side reactions like ester hydrolysis .

Q. How does the compound’s stability impact experimental design, and what storage conditions are recommended?

  • Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C but degrades in humid environments. Pre-experiment stability assays (e.g., TGA, DSC) under varying pH/temperature conditions are advised to assess decomposition risks. Avoid exposure to strong bases or oxidizing agents .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

  • Methodological Answer : The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), while the ester group participates in hydrolysis (acid/base-mediated) or transesterification. The compound is a precursor for spirocyclic systems via intramolecular aldol condensations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables (e.g., solvent polarity, catalyst loading). For example, discrepancies in cyclization yields may arise from trace moisture; rigorous drying of solvents/reagents and in situ moisture traps (e.g., molecular sieves) improve reproducibility .

Q. What strategies control stereoselectivity during derivatization of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) direct stereochemistry. Solvent polarity (e.g., dichloromethane vs. DMSO) and temperature gradients can stabilize transition states favoring specific enantiomers .

Q. How can computational modeling optimize reaction pathways for novel derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in nucleophilic attacks. Molecular docking studies guide bioactivity predictions for derivatives, prioritizing synthesis of high-affinity targets .

Q. What toxicological assessments are critical when handling this compound in biological studies?

  • Methodological Answer : Acute toxicity assays (e.g., LD₅₀ in rodents) and in vitro cytotoxicity screens (e.g., HepG2 cell lines) are mandatory. Use PPE (gloves, goggles) and fume hoods to mitigate inhalation/skin exposure risks .

Q. How do structural analogs of this compound compare in binding affinity to biological targets?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics. For example, substituting the methyl group with bulkier alkyl chains may enhance hydrophobic interactions with enzyme active sites .

Q. What mechanistic insights explain the compound’s reactivity under photochemical conditions?

  • Methodological Answer : UV-Vis spectroscopy tracks photoinduced electron transfer, while Electron Paramagnetic Resonance (EPR) identifies radical intermediates. For instance, the ketone group can undergo Norrish-type cleavage under UV light, forming reactive diradicals .

Properties

IUPAC Name

methyl 1-methyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(10)11-2)5-3-4-6(8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHZMYGNHVTEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885483
Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30680-84-3
Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=30680-84-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Record name 2-Methyl-2-carbomethoxycyclopentanone
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Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Record name Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, methyl ester
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Record name Methyl 1-methyl-2-oxocyclopentanecarboxylate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-oxocyclopentanecarboxylate (67 g, 0.47 mol), K2CO3 (163 g, 1.18 mol) and MeI (167 g, 1.18 mol) in acetone (500 mL) was heated under reflux for 12 h. The mixture was cooled to ambient temperature and then concentrated. The residue was dissolved in EtOAc (800 mL) and the resulting solution was washed with saturated aqueous NaHCO3 (500 mL×3) and brine (300 mL×1), dried over anhydrous sodium sulfate, and concentrated to dryness. The residue was purified by distillation to afford methyl 1-methyl-2-oxocyclopentanecarboxylate (60.5 g, 82% yield).
Quantity
67 g
Type
reactant
Reaction Step One
Name
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.52 g of sodium hydride (60% oily sodium hydride washed with anhydrous benzene) was added to 50 ml of anhydrous dimethylformamide under nitrogen atmosphere while stirring. 14.2 g of 2-methoxycarbonylcylopentanone was added to the mixture, followed by stirring at room temperature until generation of hydrogen was terminated. Next, 15 g of methyl iodide was added, and the mixture was stirred for a further 2 hours at 60° C. The reaction mixture thus obtained was poured into 300 ml of diluted hydrochloric acid solution and extracted with ethyl acetate. The organic layer was washed with water and dried over anhydrous sodium sulfate, followed by evaporation of the solvent under reduced pressure. The oily residue obtained was purified by vacuum distillation to obtain 14.5 g of the title compound.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-methyl-2-oxocyclopentanecarboxylate
Methyl 1-methyl-2-oxocyclopentanecarboxylate
Methyl 1-methyl-2-oxocyclopentanecarboxylate
Methyl 1-methyl-2-oxocyclopentanecarboxylate
Methyl 1-methyl-2-oxocyclopentanecarboxylate
Methyl 1-methyl-2-oxocyclopentanecarboxylate

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